molecular formula C24H20ClNO4 B4012384 2-(4-methylphenyl)-2-oxo-1-phenylethyl N-(4-chlorobenzoyl)glycinate

2-(4-methylphenyl)-2-oxo-1-phenylethyl N-(4-chlorobenzoyl)glycinate

Cat. No. B4012384
M. Wt: 421.9 g/mol
InChI Key: CLFVTBYKWUDCDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, each tailored to introduce specific functional groups or to construct the compound's skeleton. For related compounds, methods such as the Stille or Sonogashira coupling have been utilized for constructing phenylethynes with specific substituents, indicating potential pathways for synthesizing compounds with similar structural complexity (Toyota et al., 2003).

Molecular Structure Analysis

The molecular structure of organic compounds significantly influences their chemical reactivity and physical properties. X-ray crystallography provides detailed insights into the molecular geometry, enabling predictions about the compound's behavior in various reactions. For instance, structural studies on related glycinate derivatives have shown specific configurations and bond interactions crucial for understanding their reactivity and interaction modes (Karolak‐Wojciechowska et al., 2000).

Chemical Reactions and Properties

Organic compounds containing phenyl and glycinate groups can participate in various chemical reactions, including oxidative couplings and ring-closure reactions, offering pathways to synthesize diverse derivatives. The functionalization of similar compounds has been explored through reactions that introduce different substituents, significantly altering the compound's chemical properties and potential applications (Nieto et al., 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are critical for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure and can be studied through techniques like differential scanning calorimetry (DSC) and scanning electron microscopy (SEM). For related compounds, investigations have provided insights into their miscibility and interactions with other materials, important for applications in materials science (Deng et al., 2008).

Chemical Properties Analysis

The chemical properties of "2-(4-methylphenyl)-2-oxo-1-phenylethyl N-(4-chlorobenzoyl)glycinate" can be elucidated through studies on reactivity, stability under various conditions, and interaction with other chemical entities. Photodecarboxylative reactions, for example, have been explored for N-protected α-amino acids, shedding light on potential reactivities of structurally similar compounds (Gallagher et al., 2010).

Scientific Research Applications

Biodegradable Biomaterials for Musculoskeletal Applications

Research on biodegradable blends of poly[(ethyl alanato) (p-phenyl phenoxy) phosphazene] and poly(lactic acid-glycolic acid) (PLAGA) highlights their potential in musculoskeletal applications. These novel blends, which exhibit varying degrees of miscibility and enhanced in vitro osteocompatibility, have shown promising results in promoting apatite layer formation, cell adhesion, proliferation, and phenotypic expression of primary rat osteoblasts. This suggests their applicability as biomaterials for tissue engineering and orthopedic devices, offering a tunable degradation rate and improved biocompatibility (Deng et al., 2008).

Advanced Synthesis Techniques for Pharmaceutical Intermediates

In the realm of organic synthesis, studies have illustrated the efficient and stereoselective synthesis of pharmaceutical intermediates, such as the advanced chiral synthon for diltiazem, a cardiovascular drug. Utilizing a carbonyl reductase from Candida parapsilosis, researchers achieved an asymmetric reduction of 2-chloro-3-oxo-ester, leading to high productivity and enantiomeric purity. This enzymatic reduction represents a cost-effective and eco-friendly methodology for producing pharmaceutical intermediates, highlighting the chemical's utility in facilitating complex organic reactions (Chen et al., 2021).

Polymer Science and Material Engineering

In material science, the synthesis of guanidinium-functionalized anion exchange polymer electrolytes showcases the chemical's role in enhancing the performance of polymer electrolytes. The precise control over cation functionality offered by the activated fluorine-amine reaction enables the direct integration of guanidinium into stable phenyl rings. This methodological advancement underscores the chemical's significance in the development of high-performance materials for energy storage and conversion applications (Kim et al., 2011).

properties

IUPAC Name

[2-(4-methylphenyl)-2-oxo-1-phenylethyl] 2-[(4-chlorobenzoyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4/c1-16-7-9-17(10-8-16)22(28)23(18-5-3-2-4-6-18)30-21(27)15-26-24(29)19-11-13-20(25)14-12-19/h2-14,23H,15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFVTBYKWUDCDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)CNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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